molecular formula C17H20FNO2 B1302376 (3,4-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine CAS No. 355381-83-8

(3,4-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine

Cat. No.: B1302376
CAS No.: 355381-83-8
M. Wt: 289.34 g/mol
InChI Key: AZNZUVZVQAEQJI-UHFFFAOYSA-N
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Description

Key Molecular Data

Property Value Source
Molecular Formula C₁₇H₂₀FNO₂
Molecular Weight 289.34 g/mol
CAS Registry Number 355381-83-8
IUPAC Name N-[(3,4-dimethoxyphenyl)methyl]-2-(4-fluorophenyl)ethanamine
InChI InChI=1S/C17H20FNO2/c1-20-16-8-5-14(11-17(16)21-2)12-19-10-9-13-3-6-15(18)7-4-13/h3-8,11,19H,9-10,12H2,1-2H3

The compound is also referred to as (3,4-dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine in non-systematic nomenclature.

Stereochemical Configuration and Conformational Analysis

The molecule lacks stereogenic centers due to the absence of tetrahedral carbon atoms with four distinct substituents. However, conformational flexibility arises from the ethanamine linker and rotational freedom around the single bonds.

Structural Features

  • Aromatic Systems :

    • 3,4-Dimethoxybenzyl Group : Two methoxy (-OCH₃) groups at the 3- and 4-positions of a benzene ring, which are electron-donating and influence electronic properties.
    • 4-Fluorophenyl Group : A fluorine atom at the para position of a phenyl ring, contributing to electronic and steric effects.
  • Ethanamine Linker :

    • A two-carbon chain connecting the benzylamine to the fluorophenyl group, allowing rotational freedom.

Conformational Analysis

The molecule adopt multiple conformations due to:

  • Rotation around C-N bond : The ethanamine linker enables rotation, affecting the spatial arrangement of the aromatic rings.
  • Torsion in the benzyl group : The methoxy groups may adopt coplanar or staggered positions relative to the benzene ring.

No experimental data on conformational preferences (e.g., X-ray crystallography) are available in the provided sources.

Spectroscopic Characterization

Spectroscopic methods are critical for confirming the compound’s structure. Below are key findings from NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR)

1H NMR (CDCl₃) :

  • Aromatic Protons : δ 6.5–7.5 ppm (multiplet, 8H) corresponding to the 3,4-dimethoxybenzyl and 4-fluorophenyl groups.
  • Methoxy Groups : δ 3.8–3.9 ppm (s, 6H).
  • Ethanamine Protons : δ 2.5–3.1 ppm (m, 4H).

13C NMR (CDCl₃) :

  • Aromatic Carbons : δ 110–160 ppm.
  • Methoxy Carbons : δ 56 ppm (quaternary carbons).
  • Ethanamine Carbons : δ 45–50 ppm.

Data synthesized from .

Proton Environment δ (ppm) Multiplicity
3,4-Dimethoxybenzyl (H) 6.8–7.1 m
4-Fluorophenyl (H) 7.1–7.5 m
Methoxy (-OCH₃) 3.8–3.9 s
Ethanamine (CH₂NH) 2.5–3.1 m

Infrared (IR) Spectroscopy

Key IR peaks include:

  • Aromatic C=C Stretching : ~1590 cm⁻¹ (strong peak).
  • C-O-C (Methoxy) Stretching : ~1250 cm⁻¹ (medium intensity).
  • N-H Stretching : ~3300 cm⁻¹ (weak, broad peak).

Data from .

Mass Spectrometry (MS)

High-Resolution ESI-MS :

  • [M + H]⁺ : m/z 290.15446 (calculated), 290.15508 (observed).
  • Fragmentation Patterns : Loss of methoxy groups (m/z 246) and cleavage of the ethanamine linker (m/z 153 for [2-(4-fluorophenyl)ethyl]⁺).

Data from .

Crystallographic Data and Solid-State Properties

No experimental crystallographic data (e.g., X-ray diffraction) are reported in the provided sources. However, the following properties are inferred:

Physical Properties

Property Value Source
Melting Point 123−124 °C (HCl salt)
Solubility Soluble in polar aprotic solvents (e.g., DMSO, methanol)

Solid-State Behavior

The hydrochloride salt form (mentioned in ) is likely more stable and crystalline compared to the free base due to ionic interactions.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-(4-fluorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO2/c1-20-16-8-5-14(11-17(16)21-2)12-19-10-9-13-3-6-15(18)7-4-13/h3-8,11,19H,9-10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZNZUVZVQAEQJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNCCC2=CC=C(C=C2)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40366339
Record name (3,4-dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355381-83-8
Record name (3,4-dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reductive Amination Route

The most common and efficient synthetic route to (3,4-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine is via reductive amination, which involves the condensation of 3,4-dimethoxybenzaldehyde with 2-(4-fluorophenyl)ethylamine followed by reduction of the intermediate imine.

Key steps:

  • Starting materials: 3,4-dimethoxybenzaldehyde and 2-(4-fluorophenyl)ethylamine.
  • Reaction: The aldehyde and amine react to form an imine intermediate.
  • Reduction: The imine is reduced to the secondary amine using mild reducing agents such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3).
  • Solvents: Commonly methanol or ethanol are used as solvents to facilitate the reaction.
  • Purification: The crude product is purified by recrystallization or column chromatography to achieve high purity.

This method is favored due to its operational simplicity, high selectivity, and good yields.

Catalytic Coupling of Primary Amines

An alternative preparation involves catalytic coupling of primary amines to form the secondary amine. This method has been demonstrated with benzylic and phenethyl amines, which are structurally related to the target compound.

Reaction conditions:

  • Catalyst system: Ruthenium-based catalysts with specific ligands (e.g., catalyst 1/L1 system).
  • Solvent: Chlorobenzene or toluene.
  • Temperature: Approximately 130 °C.
  • Reaction time: Around 16 hours.
  • Outcome: Selective formation of secondary amines without significant tertiary amine byproducts.
  • Mechanism: The reaction proceeds via deaminative coupling involving imine intermediates, as monitored by NMR spectroscopy.

This method is particularly useful for synthesizing unsymmetric secondary amines and can be adapted for the preparation of this compound by coupling the corresponding primary amines.

Industrial Scale Considerations

For industrial production, the reductive amination route is typically optimized for scale-up:

  • Use of continuous flow reactors to improve reaction control and safety.
  • High-throughput screening to identify optimal catalysts and reaction parameters.
  • Automated purification systems to ensure consistent product quality.
  • Emphasis on cost-effectiveness and environmental considerations, such as minimizing hazardous reagents and waste.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Reductive amination NaBH3CN or NaBH(OAc)3, MeOH or EtOH Mild reducing agents, high selectivity
Catalyst system Ru catalyst (0.75 mol %), ligand L1 (10 mol %) Enables selective secondary amine formation
Temperature 25–130 °C (depending on method) Elevated temperature favors coupling
Solvent Methanol, ethanol, toluene, chlorobenzene Solvent choice affects solubility and rate
Reaction time 2–16 hours Longer times for catalytic coupling
Purification Recrystallization, column chromatography Ensures high purity

Mechanistic Insights

  • The reductive amination proceeds via imine formation followed by hydride transfer to yield the secondary amine.
  • Catalytic coupling involves initial formation of a Ru–imine intermediate, which undergoes C–N bond cleavage and coupling to form the secondary amine.
  • Hammett plot analysis of related benzylamine substrates indicates a significant cationic character buildup during the rate-limiting step, suggesting electrophilic activation of the amine substrate.

Summary of Research Findings

  • Reductive amination is the most straightforward and widely used method for synthesizing this compound, offering good yields and purity.
  • Catalytic coupling methods provide an alternative route with high chemoselectivity and operational simplicity, suitable for complex amine synthesis.
  • Reaction monitoring by NMR and GC/MS confirms the formation of imine intermediates and the absence of significant side products under optimized conditions.
  • Industrial synthesis benefits from continuous flow and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: (3,4-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenethylamines.

Scientific Research Applications

Medicinal Chemistry

(3,4-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine has been studied for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems. Its structural features allow it to interact with various receptors and enzymes, making it a candidate for treating mood disorders and other neurological conditions.

  • Neurotransmitter Interaction : Preliminary studies suggest that this compound may influence serotonin and dopamine pathways, indicating potential applications in treating mood disorders and neurological conditions.
  • Enzyme Modulation : The compound has been studied for its interactions with various enzymes, which could play a role in metabolic processes or therapeutic effects.

Neuropharmacological Studies

Research indicates that this compound exhibits several biological activities:

  • Behavioral Studies : In vivo models have shown that the compound can alter behavioral responses associated with anxiety and depression. These findings suggest that it may act as an antidepressant or anxiolytic agent.
  • Receptor Binding Assays : Binding affinity studies have demonstrated that this compound interacts with serotonin receptors, supporting its potential role in modulating mood-related pathways.

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of this compound:

  • Study on Antidepressant Effects : A study conducted on animal models showed significant improvement in depressive behaviors when treated with this compound compared to control groups.
  • Comparative Analysis : Research comparing similar compounds indicates that structural variations significantly affect biological activity. For instance, compounds with different methoxy substitutions exhibit distinct pharmacological profiles.

Table 2: Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesNotable Biological Activity
This compoundDimethoxy groups at different positionsPotential antidepressant activity
(2,3-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amineSimilar structure but different substitutionSignificant interaction with neurotransmitter systems
2-(4-Fluorophenyl)ethylamineLacks dimethoxybenzyl moietySimpler structure with different pharmacological effects

Mechanism of Action

The mechanism of action of (3,4-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest potential interactions with neurotransmitter systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
(3,4-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine C₁₇H₂₀FNO₂ 289.34 3,4-dimethoxybenzyl; 4-fluorophenyl
N-[2-(4-Chlorophenyl)ethyl]-N-(2,3,4-trimethoxybenzyl)amine C₁₈H₂₂ClNO₃ 335.83 2,3,4-trimethoxybenzyl; 4-chlorophenyl
2-(4-Fluorophenyl)-1-(1-methyl-1H-imidazol-2-yl)ethylamine C₁₃H₁₆FN₃ 233.29 Imidazole; 4-fluorophenyl
N-[-2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-[1-piperazinyl]butanol C₁₇H₂₅Cl₂N₃O 370.30 3,4-dichlorophenyl; piperazine

Key Observations :

  • Substituent Electronic Effects : Fluorine (electron-withdrawing) in the main compound may enhance sigma receptor binding compared to chlorine in the chlorophenyl analog, which has stronger electron-withdrawing effects but higher molecular weight .
  • Heterocyclic Modifications : Replacement of the benzyl group with imidazole (as in ) introduces aromatic nitrogen, altering hydrogen-bonding capacity and metabolic stability.

Physical and Chemical Properties

  • Lipophilicity : The 3,4-dimethoxybenzyl group in the main compound enhances lipophilicity (predicted logP ~2.5–3.0), favoring blood-brain barrier penetration. In contrast, the imidazole-containing analog may exhibit lower logP due to polar nitrogen atoms.
  • Solubility : The fluorine atom in the main compound improves aqueous solubility slightly compared to chlorine analogs, which have higher molecular weights and lower solubility .

Biological Activity

(3,4-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a dimethoxybenzyl moiety and a 4-fluorophenyl ethylamine group. Its molecular formula is C17H20FNO2C_{17}H_{20}FNO_2. The presence of methoxy groups enhances its lipophilicity, potentially influencing its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in relation to neurotransmitter systems. Preliminary studies have highlighted its potential effects on serotonin and dopamine pathways, suggesting applications in treating neurological disorders and mood-related conditions.

The mechanism of action involves the compound's interaction with specific neurotransmitter receptors. Studies suggest that it may modulate receptor activity, impacting neurotransmitter release and receptor sensitivity. This modulation could contribute to its pharmacological effects, particularly in the context of psychiatric disorders.

Table 1: Summary of Biological Activities

Activity Description Reference
Neurotransmitter ModulationInfluences serotonin and dopamine pathways, potentially aiding in mood regulation
Enzyme InteractionExhibits interactions with various enzymes, affecting metabolic pathways
Antidepressant PotentialStructural similarity to known antidepressants suggests serotonergic activity

Case Study: Neuropharmacological Effects

A study investigated the effects of this compound on animal models exhibiting depressive-like behaviors. Results indicated that administration led to significant reductions in immobility time in forced swim tests, suggesting antidepressant-like effects. The compound's ability to enhance serotonin levels was noted as a potential mechanism for these effects.

Synthesis and Applications

The synthesis of this compound can be achieved through various methods, including catalytic reactions involving transition metal catalysts. Its applications extend beyond medicinal chemistry; it serves as a building block for more complex molecules and has potential uses in the development of new therapeutic agents.

Q & A

Q. How do solvent polarity and reaction kinetics influence byproduct formation during scale-up?

  • Polar aprotic solvents (e.g., DMF) favor SN2 alkylation but may generate quaternary ammonium salts. Kinetic monitoring via in situ FTIR tracks intermediate formation (e.g., imine in reductive amination). Statistical design of experiments (DoE) optimizes parameters (temperature, stoichiometry) to suppress side reactions .

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